molecular formula C11H15ClN2OS B2400099 (4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride CAS No. 1578127-03-3

(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride

Cat. No.: B2400099
CAS No.: 1578127-03-3
M. Wt: 258.76
InChI Key: VPVWXCKZMAWQEH-UHFFFAOYSA-N
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Description

(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiomorpholine ring attached to a 4-aminophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride typically involves the reaction of 4-aminophenyl derivatives with thiomorpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Known for its use in the synthesis of dyes and pharmaceuticals.

    Thiomorpholine: Used as a building block in organic synthesis.

    Benzothiazole derivatives: Studied for their antimicrobial and anticancer properties.

Uniqueness

What sets (4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride apart is its unique combination of the 4-aminophenyl group and thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

(4-aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVWXCKZMAWQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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